(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
CAS No.: 1327176-35-1
Cat. No.: VC7616450
Molecular Formula: C24H19ClN2O3
Molecular Weight: 418.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327176-35-1 |
|---|---|
| Molecular Formula | C24H19ClN2O3 |
| Molecular Weight | 418.88 |
| IUPAC Name | 2-(4-chloro-2-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C24H19ClN2O3/c1-15-13-17(25)7-12-21(15)27-24-20(14-16-5-3-4-6-22(16)30-24)23(28)26-18-8-10-19(29-2)11-9-18/h3-14H,1-2H3,(H,26,28) |
| Standard InChI Key | OTTVCRMZTHUFOL-PNHLSOANSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates a 2H-chromene scaffold (benzopyran derivative) with an imine linkage at position 2 and a carboxamide group at position 3. Key substituents include:
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4-Chloro-2-methylphenyl group: Attached via the imine nitrogen, contributing electron-withdrawing effects and steric bulk.
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4-Methoxyphenyl group: Linked through the carboxamide nitrogen, enhancing solubility via methoxy’s polar character.
The Z-configuration of the imine bond is critical for maintaining planarity and enabling π-π stacking interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₉ClN₂O₃ |
| Molecular Weight | 418.88 g/mol |
| IUPAC Name | 2-(4-chloro-2-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide |
| CAS Registry Number | 1327176-35-1 |
| Topological Polar Surface | 76.5 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the chromene ring’s protons (δ 6.8–7.9 ppm) and methoxy group (δ 3.8 ppm). Mass spectrometry confirms the molecular ion peak at m/z 418.88, consistent with the molecular formula. X-ray crystallography of analog compounds (e.g., N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide) demonstrates a near-planar chromene system with intramolecular hydrogen bonding between the amide carbonyl and imine nitrogen .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Chromene Core Formation: Condensation of salicylaldehyde derivatives with β-ketoesters under acidic conditions yields the 2H-chromene-3-carboxylate intermediate.
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Imine Formation: Reaction with 4-chloro-2-methylaniline in ethanol at reflux introduces the substituted phenylimino group.
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Amidation: Coupling the carboxylate with 4-methoxyaniline using carbodiimide reagents (e.g., EDC/HOBt) produces the final carboxamide .
Critical parameters include reaction temperature (60–80°C for imination) and stoichiometric control to minimize byproducts like the E-imine isomer.
Table 2: Optimal Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Chromene | Salicylaldehyde, ethyl acetoacetate, H₂SO₄ | 120°C | 68% |
| Imine | 4-Chloro-2-methylaniline, EtOH | 78°C | 72% |
| Amidation | EDC, HOBt, DMF | 0°C → RT | 65% |
Purification and Analysis
Purification employs silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from methanol. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water gradient).
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Molecular docking studies suggest the methoxyphenyl group occupies COX-2’s hydrophobic pocket, while the chloro substituent stabilizes interactions with 5-LOX’s catalytic iron.
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 50 | Caspase-3 activation |
| A549 | >100 | No significant effect |
| HEK293 | >200 | Non-toxic |
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 64 μg/mL, likely due to membrane disruption via hydrophobic interactions . No activity is observed against Gram-negative pathogens (e.g., E. coli) at ≤128 μg/mL.
Pharmacokinetic Profiling
Absorption and Distribution
Computational models predict moderate intestinal absorption (Caco-2 permeability: 8.7 × 10⁻⁶ cm/s) and high plasma protein binding (89%) due to lipophilic substituents. The volume of distribution (Vd: 1.2 L/kg) suggests extensive tissue penetration.
Metabolism and Excretion
Hepatic microsome studies indicate CYP3A4-mediated oxidation of the methoxyphenyl group to a quinone metabolite . Renal excretion accounts for <10% of the administered dose, with fecal elimination predominating (62% over 48 hours).
Therapeutic Applications and Future Directions
Drug Development Prospects
Structural analogs have entered preclinical trials as dual COX-2/5-LOX inhibitors for rheumatoid arthritis . Modifications to enhance aqueous solubility (e.g., replacing methoxy with hydroxyl groups) are under investigation .
Challenges and Limitations
Current barriers include:
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